6-Fluoro-3-(4-hydroxyphenyl)-4-methylcoumarin
Description
6-Fluoro-3-(4-hydroxyphenyl)-4-methylcoumarin is a fluorinated coumarin derivative characterized by a 4-methyl group at position 4, a 4-hydroxyphenyl substituent at position 3, and a fluorine atom at position 5. Coumarins are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties, which are modulated by substituent positions and electronic effects .
Properties
IUPAC Name |
6-fluoro-3-(4-hydroxyphenyl)-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO3/c1-9-13-8-11(17)4-7-14(13)20-16(19)15(9)10-2-5-12(18)6-3-10/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQJZDHNXHPJDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)F)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-(4-hydroxyphenyl)-4-methylcoumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde, 4-methylcoumarin, and a fluorinating agent.
Condensation Reaction: The 4-hydroxybenzaldehyde undergoes a condensation reaction with 4-methylcoumarin in the presence of a base, such as sodium hydroxide, to form an intermediate compound.
Fluorination: The intermediate compound is then subjected to fluorination using a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to introduce the fluorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-(4-hydroxyphenyl)-4-methylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydrocoumarin derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrocoumarin derivatives.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
6-Fluoro-3-(4-hydroxyphenyl)-4-methylcoumarin serves as a crucial building block in synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions including oxidation, reduction, and substitution, leading to the formation of diverse derivatives .
Biological Activities
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties : Studies have shown that coumarin derivatives possess antimicrobial effects against various pathogens. For instance, compounds similar to this compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungal strains .
- Anticancer Potential : The compound has been investigated for its cytotoxic effects against cancer cell lines. Research indicates that fluorinated coumarins can inhibit the growth of cancer cells such as A431 (epidermoid carcinoma) and A549 (lung adenocarcinoma), with varying degrees of potency depending on the substituents present .
Medicinal Applications
The compound is being explored for its potential use in drug development:
- Therapeutic Agents : Due to its biological activity, it is considered a candidate for developing new therapeutic agents targeting specific diseases .
- Fluorescent Dyes : Its photophysical properties make it suitable for use in fluorescent dyes and sensors, which are valuable in biomedical imaging and diagnostics .
Case Studies
- Antimicrobial Activity Study :
- Cytotoxicity Assessment :
Mechanism of Action
The mechanism of action of 6-Fluoro-3-(4-hydroxyphenyl)-4-methylcoumarin involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The biological and chemical properties of coumarins are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:
Key Observations :
- Fluorine vs.
- Substituent Position : 7,8-Dihydroxy-4-methylcoumarin shows superior inhibition of neutrophil oxidative metabolism (IC₅₀ <10 µM) compared to 5,7-dihydroxy derivatives (IC₅₀ ~20 µM) .
- 4-Methyl Group : The 4-methyl group in all analogs contributes to lipophilicity, aiding membrane permeability .
Anti-Inflammatory and Antioxidant Effects
- This compound : Expected to inhibit protein kinase C (PKC) pathways due to structural similarity to 7,8-dihydroxy-4-methylcoumarin, which suppresses neutrophil oxidative metabolism .
- 7-Hydroxy-4-methylcoumarin : Scavenges hypochlorous acid (HOCl) effectively (IC₅₀ ~15 µM), surpassing catechol-substituted analogs .
- Diacetoxy Derivatives : Show reduced activity compared to hydroxylated counterparts, highlighting the importance of free hydroxyl groups .
Anticancer Potential
Fluorine substitution may enhance cytotoxicity by improving DNA intercalation or topoisomerase inhibition.
Biological Activity
6-Fluoro-3-(4-hydroxyphenyl)-4-methylcoumarin is a synthetic compound belonging to the coumarin family, which is known for its diverse biological activities. This article delves into its biological activity, including its potential as an anticancer agent, antimicrobial properties, and mechanisms of action.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H13F1O3
- CAS Number : 527751
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
-
Anticancer Activity :
- Studies indicate that coumarin derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a related study showed that fluorinated coumarins demonstrated enhanced cytotoxic effects against A431 and A375 cancer cell lines, with some derivatives achieving up to 69.9% cytotoxicity at 100 µM concentration .
- The introduction of fluorine atoms in the structure appears to enhance the anticancer activity, likely due to increased lipophilicity and altered interaction with cellular targets.
-
Antimicrobial Properties :
- Coumarins are recognized for their antimicrobial properties. In vitro studies have shown that compounds similar to this compound exhibit activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant strains (MRSA) .
- The structure-activity relationship (SAR) suggests that modifications at specific positions on the coumarin ring can lead to significant variations in antimicrobial potency .
- Enzyme Inhibition :
Cytotoxicity Studies
A recent study assessed the cytotoxic effects of several coumarin derivatives, including this compound, on human cancer cell lines. The findings are summarized in Table 1.
| Compound | Cell Line | Cytotoxicity (%) at 100 µM |
|---|---|---|
| This compound | A431 | 58.1 |
| Fluorinated Coumarin Derivative | A375 | 69.9 |
| Non-fluorinated Coumarin | A549 | 36.4 |
Antimicrobial Activity
The antimicrobial efficacy of coumarin derivatives was evaluated using disc diffusion methods against various bacterial strains, as shown in Table 2.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Fluorinated Coumarins | Methicillin-resistant S. aureus | 12 |
| Non-fluorinated Coumarins | Escherichia coli | 10 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
